molecular formula C6H5N3O5 B15369492 3,5-Dinitro-4-aminophenol CAS No. 32654-60-7

3,5-Dinitro-4-aminophenol

Cat. No.: B15369492
CAS No.: 32654-60-7
M. Wt: 199.12 g/mol
InChI Key: VUOZSTWVALBKBB-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Literature

While a specific, seminal paper detailing the first synthesis of 3,5-Dinitro-4-aminophenol is not readily apparent in the surveyed literature, the historical context of its structural isomers provides valuable insight. The synthesis of a related compound, 4-amino-2,6-dinitrophenol, also known as isopicramic acid, was first reported by Dabney in 1883. chemicalbook.com This was followed by more extensive work on isopicramic acid and its derivatives by Meldola and Reverdin in the early 20th century. chemicalbook.com The synthesis of another isomer, 2-amino-4-nitrophenol (B125904), has been documented through the partial reduction of 2,4-dinitrophenol (B41442). researchgate.net

The general synthetic strategies for producing nitrated aminophenols often involve a multi-step process. A common approach for a related compound, 4-amino-3-nitrophenol, involves the acetylation of p-aminophenol, followed by nitration with nitric acid, and subsequent hydrolysis of the acetyl group. It is plausible that the synthesis of this compound would follow a similar pathway, likely involving the controlled nitration of an appropriately protected aminophenol precursor.

Significance and Academic Relevance of the Dinitro-aminophenol Moiety

The academic relevance of the dinitro-aminophenol moiety stems from the potent and often opposing chemical influences of its constituent functional groups. The nitro groups are strong electron-withdrawing groups, which significantly increase the acidity of the phenolic hydroxyl group and render the aromatic ring electron-deficient. This electron deficiency makes the compound susceptible to nucleophilic aromatic substitution reactions.

Conversely, the amino group is an electron-donating group. The presence of both types of groups on the same aromatic ring creates a "push-pull" electronic system, which can lead to interesting photophysical properties and reactivity. Dinitrophenols, in general, have been historically significant in various industrial applications, including the manufacturing of explosives and pesticides. cdnsciencepub.com For instance, 2,4-dinitrophenol has been used as a precursor for explosives and as a herbicide. cdnsciencepub.com

Aminophenols, on the other hand, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and dyes. researchgate.net For example, p-aminophenol is a key precursor in the industrial synthesis of paracetamol. researchgate.net The combination of these functionalities within the dinitro-aminophenol structure suggests a molecule with a rich and complex chemical profile, holding potential for investigation in materials science and medicinal chemistry.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound itself appears to be limited. While studies on aminophenol derivatives have shown a range of biological activities, including antimicrobial and antidiabetic properties, specific and in-depth research focused solely on the 3,5-dinitro isomer is not abundant in the public domain. researchgate.net

A significant knowledge gap is the lack of comprehensive studies on the biological activities of this compound. While related dinitrophenols are known for their metabolic effects, the specific biological profile of this isomer remains largely unexplored. nih.gov Furthermore, there is a notable absence of published experimental data on its detailed spectroscopic and physicochemical properties.

The synthesis of this compound is often mentioned in the context of being an intermediate, yet detailed and optimized synthetic protocols are not widely reported. guidechem.com This lack of fundamental data hinders further research into its potential applications. For instance, while the "push-pull" nature of its electronic structure suggests potential in nonlinear optics or as a solvatochromic dye, these areas remain uninvestigated for this specific molecule. The exploration of its coordination chemistry with various metal ions could also be a fruitful area of research.

Data Tables

Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₅N₃O₅ Current time information in Provincia di Forlì-Cesena, IT.
Molecular Weight 199.12 g/mol Current time information in Provincia di Forlì-Cesena, IT.
CAS Number 32654-60-7 guidechem.com
IUPAC Name 4-amino-3,5-dinitrophenol
Canonical SMILES C1=C(C=C(C(=C1N+[O-])N)N+[O-])O guidechem.com
InChI Key VUOZSTWVALBKBB-UHFFFAOYSA-N guidechem.com

Spectroscopic Data

No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for this compound was found in the reviewed literature. The following represents expected characteristics based on the analysis of related compounds.

Spectroscopic Technique Expected Characteristics
¹H NMR Signals corresponding to the aromatic protons, the amino group protons, and the hydroxyl group proton would be expected. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro groups and the electron-donating amino group.
¹³C NMR Resonances for the carbon atoms of the aromatic ring would be observed. The carbons attached to the nitro groups would likely be shifted downfield, while the carbon attached to the amino group would be shifted upfield.
FT-IR Characteristic absorption bands for the O-H stretch of the phenol (B47542), N-H stretches of the amine, and strong symmetric and asymmetric stretches for the nitro groups would be anticipated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32654-60-7

Molecular Formula

C6H5N3O5

Molecular Weight

199.12 g/mol

IUPAC Name

4-amino-3,5-dinitrophenol

InChI

InChI=1S/C6H5N3O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H,7H2

InChI Key

VUOZSTWVALBKBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies for 3,5 Dinitro 4 Aminophenol and Its Derivatives

Reaction Mechanisms and Kinetic Studies in 3,5-Dinitro-4-aminophenol Formation

The formation of this compound involves several key reaction mechanisms. The central transformation is electrophilic aromatic substitution for the nitration steps.

Following the protection of 4-aminophenol (B1666318) as N-(4-hydroxyphenyl)acetamide, the nitration mechanism proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich aromatic ring of the protected aminophenol attacks the nitronium ion. The hydroxyl group strongly directs the incoming electrophile to its ortho positions (C3 and C5).

Resonance Stabilization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, is formed.

Rearomatization: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.

This process occurs twice to introduce the two nitro groups at the 3 and 5 positions.

Kinetic studies on the formation of dinitrophenols are complex. The rate of nitration is influenced by factors such as the concentration of the nitrating species, temperature, and the nature of the solvent. youtube.com Studies on related compounds, like the activation of myosin ATPase by 2,4-dinitrophenol (B41442) (DNP), show that the electronic properties imparted by the nitro groups significantly influence reactivity. nih.gov The rate of proton-transfer reactions involving dinitrophenol has also been measured, indicating that steric and electronic effects play a crucial role. rsc.org For the catalytic reduction of nitrophenols, kinetic analysis often reveals pseudo-first-order kinetics with respect to the nitrophenol concentration when the reducing agent is in large excess. mdpi.com

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to reduce waste, avoid hazardous reagents, and improve energy efficiency. patsnap.com

Catalytic Nitration: The traditional use of large quantities of strong acids like H₂SO₄ poses environmental and handling risks. Greener alternatives focus on catalytic systems.

Ionic Liquids (ILs): Room temperature ionic liquids are explored as environmentally benign solvents and catalysts for nitration. researchgate.netarkat-usa.org For instance, Brønsted acidic ionic liquids can catalyze the nitration of phenols using NaNO₂, and other systems use metal nitrates like ferric nitrate (B79036) in an ionic liquid medium, which can enhance regioselectivity and allow for easier separation and reuse of the solvent/catalyst system. researchgate.netsharif.edu

Solid Acid Catalysts: Materials like zeolites and sulfated metal oxides are being investigated as replacements for liquid sulfuric acid to simplify product workup and catalyst recovery. researchgate.net

Green Reduction Methods: The reduction of nitro groups is another area where green chemistry has made an impact.

Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst.

Metal Nanoparticle Catalysts: The reduction of nitrophenols to aminophenols is a benchmark reaction for testing the efficacy of novel catalysts. mdpi.com Nanoparticles of metals like gold, silver, and copper, sometimes in bimetallic or supported forms (e.g., CuO-nanoleaf/γ-Al₂O₃), are highly efficient catalysts for the reduction of nitrophenols using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net These catalytic systems often operate in aqueous media at room temperature, offering significant environmental benefits. mdpi.com

The table below summarizes some catalytic approaches relevant to the synthesis of dinitro-aminophenol precursors.

Reaction TypeCatalyst/SystemPrecursor TypeKey AdvantagesReference
MononitrationFerric nitrate in [bbim]BF₄ (Ionic Liquid)PhenolsHigh regioselectivity, mild conditions researchgate.net
NitrationNaNO₂ in Brønsted acidic ionic liquidPhenolsIn situ generation of nitrating agent, room temperature sharif.edu
ReductionCuO-nanoleaf/γ-Al₂O₃p-NitrophenolHigh conversion rate, heterogeneous catalyst researchgate.net
ReductionCuFe₅O₈ nanoparticles4-NitrophenolHigh efficiency, reusable magnetic catalyst mdpi.com

Regioselective Synthesis of Isomeric Dinitro-aminophenols and Purification Techniques

The synthesis of a specific isomer of a dinitro-aminophenol requires precise control over the regioselectivity of the reactions. The directing effects of substituents on the aromatic ring are paramount. For this compound, the synthesis from 4-aminophenol relies on the powerful ortho-directing effect of the hydroxyl group (after the amino group is protected).

However, synthesizing other isomers, such as 2-amino-4-nitrophenol (B125904) or 4-amino-3-nitrophenol, requires different strategies.

2-Amino-4-nitrophenol: This isomer is typically synthesized by the selective partial reduction of 2,4-dinitrophenol. google.comgoogle.com The nitro group ortho to the hydroxyl group is preferentially reduced.

4-Amino-3-nitrophenol: This can be prepared from p-aminophenol via a three-step process of acetylation, nitration, and hydrolysis. google.com In this case, the nitration of N-(4-hydroxyphenyl)acetamide can be controlled to favor mononitration at the position ortho to the hydroxyl group.

The table below outlines strategies for synthesizing different aminonitrophenol isomers.

Target IsomerTypical PrecursorKey Synthetic StepReference
2-Amino-4-nitrophenol2,4-DinitrophenolSelective reduction of the C2-nitro group using NaSH google.comgoogle.com
4-Amino-3-nitrophenolp-AminophenolAcetylation, followed by controlled mononitration and hydrolysis google.com
This compoundp-AminophenolProtection of amine, dinitration at C3/C5, deprotection wyzant.com

Purification Techniques: Because synthetic routes can produce mixtures of isomers and other byproducts, purification is a critical final step. Common techniques include:

Recrystallization: This is used to purify solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form.

Chromatography: Column chromatography is highly effective for separating isomers with different polarities.

Acid-Base Extraction: The phenolic hydroxyl group and the basic amino group allow for separation based on pH-dependent solubility. For instance, aminophenols can be separated from non-basic or non-acidic impurities by dissolving them in acid, washing with an organic solvent, and then neutralizing to precipitate the pure product. google.com

The choice of purification method depends on the specific properties of the isomers and impurities present in the reaction mixture.

Synthetic Routes to Structural Analogs and Functionalized Derivatives of this compound

The creation of structural analogs of this compound involves altering the core phenolic structure to other aromatic or heterocyclic systems while retaining the key dinitro and amino functionalities. Functionalized derivatives, on the other hand, are typically prepared by chemical modification of the amino or hydroxyl groups of the parent molecule.

A significant focus in the synthesis of related compounds has been on energetic materials. For instance, the pyrazole (B372694) analog, 4-amino-3,5-dinitropyrazole (LLM-116), is a well-studied energetic material. researchgate.netchemistry-chemists.com Its synthesis can be achieved from various starting materials, including 4-nitropyrazole, 4-nitro-3,5-dimethylpyrazole, 3,5-dinitropyrazole, and 4-chloropyrazole. researchgate.net One reported synthesis involves the treatment of 3,5-dinitropyrazole with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), affording LLM-116 in a 70% yield. chemistry-chemists.com

Further functionalization of these pyrazole analogs has been explored. For example, starting from 3,5-dinitro-4-methylaminopyrazole, a variety of energetic salts and methylene-bridged nitropyrazoles have been synthesized. researchgate.net Diazotization of 4-amino-3,5-dinitropyrazole followed by cyanide substitution and subsequent cycloaddition with sodium azide (B81097) leads to the formation of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole, another class of energetic derivatives. researchgate.net

Another class of structural analogs is the diphenyl ethers. The synthesis of diaminodiphenyl ethers can be achieved by reacting an aminophenol with a halonitrobenzene. google.com For instance, 4-aminophenol can be reacted with para-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide (DMF) to produce 4-amino-4'-nitrophenyl ether. google.com Subsequent hydrogenation of the nitro group yields the corresponding diaminodiphenyl ether. google.com While not containing the dinitro substitution pattern of the target molecule, this methodology illustrates a route to ether-linked analogs.

The synthesis of enantiomerically pure structural analogs has also been reported, particularly in the context of medicinal chemistry. The R- and S-isomers of 3,5-dinitro-o-tyrosine have been synthesized through chemoenzymatic methods. nih.gov These compounds, where the phenolic hydroxyl group acts as a bioisostere for a carboxylic acid, demonstrate the application of synthetic strategies to create stereochemically defined analogs for biological evaluation. nih.gov

Functionalization of the amino and hydroxyl groups of related aminophenols is a common strategy for creating derivatives. For example, the synthesis of energetic plasticizers can involve the nitration of precursor molecules containing hydroxyl groups. nih.gov While not directly starting from this compound, the general principle of converting hydroxyl groups to nitrato groups is a potential pathway for creating highly energetic derivatives.

Derivative Type Synthetic Approach Starting Materials Example Product Example Key Findings/Applications
Heterocyclic Analog Nucleophilic amination3,5-Dinitropyrazole, TMHI4-Amino-3,5-dinitropyrazole (LLM-116)High-density energetic material. researchgate.netchemistry-chemists.com
Heterocyclic Analog Diazotization, substitution, cycloaddition4-Amino-3,5-dinitropyrazole5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazoleEnergetic derivatives. researchgate.net
Diphenyl Ether Analog Nucleophilic aromatic substitution, reduction4-Aminophenol, p-Chloronitrobenzene4,4'-Diaminodiphenyl etherBuilding block for high-performance polymers. google.com
Chiral Analog Chemoenzymatic synthesiso-Tyrosine precursors(R)- and (S)-3,5-Dinitro-o-tyrosineStudied as AMPA receptor antagonists. nih.gov
Energetic Plasticizer Nitration of polyolsTrifluoroethanol-derived propanediol2-Nitrato-1,3-di(trifluoroethoxy)propanePotential as a high-density energetic plasticizer. nih.gov

Chemical Reactivity and Transformation Pathways of 3,5 Dinitro 4 Aminophenol

Reactions Involving the Nitro Groups

The nitro groups are powerful electrophilic sites and strongly activate the aromatic ring towards certain transformations, primarily reduction and nucleophilic substitution.

The most common reaction of aromatic nitro groups is their reduction to the corresponding amino groups. This transformation is a fundamental process in synthetic organic chemistry, often employed to introduce amino functionalities. For 3,5-Dinitro-4-aminophenol, the two nitro groups can be reduced to form 3,4,5-triaminophenol. This reduction can be achieved using various reducing agents.

Catalytic hydrogenation is a highly effective method for this transformation. For instance, a related compound, N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide, is reduced to its diamino derivative in high yield using palladium on activated carbon (10 wt%) under a hydrogen atmosphere at room temperature nih.gov. This suggests that this compound would undergo a similar reaction to produce 3,4,5-triaminophenol. Other common reduction systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

The reduction can sometimes be controlled to yield intermediate nitroso compounds, although this often requires milder or more specific reagents.

Table 1: Representative Reduction Reactions of Aromatic Nitro Compounds

Starting Material AnalogueReagents and ConditionsProductReference
N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide10% Pd/C, H₂ (1 atm), EtOAc, rt, 1 dayN¹-phenyl-3,5-diamino-N⁴,N⁴-di-n-butylsulfanilamide nih.gov
4-NitrophenolPd@NiₓB–SiO₂/RGO, NaBH₄4-Aminophenol (B1666318) rsc.org
4-NitrophenolCuFe₅O₈, NaBH₄4-Aminophenol mdpi.com

The two nitro groups strongly withdraw electron density from the aromatic ring, particularly at the ortho and para positions relative to themselves. This electron deficiency makes the ring susceptible to attack by nucleophiles, leading to Nucleophilic Aromatic Substitution (SNAr). In the case of this compound, the positions of the nitro groups themselves (C3 and C5) are highly activated.

Strong nucleophiles can displace one or both of the nitro groups. Research on related dinitro-activated systems demonstrates this reactivity. For example, in 5,7-dinitroquinazoline-4-one, a nitro group is displaced by methylamine (B109427) rsc.org. Similarly, various 2,4-dinitrobenzene derivatives react with hydrazine, where a leaving group at position 1 (such as a halogen or an ether) is readily displaced due to activation by the nitro groups at positions 2 and 4 researchgate.net. It is therefore highly probable that this compound would react with potent nucleophiles (e.g., alkoxides, thiolates, or amines) under appropriate conditions, leading to the substitution of one of the nitro groups.

Reactions of the Aminophenol Moiety

The aminophenol portion of the molecule contains three reactive sites: the aromatic ring itself, the hydroxyl group, and the amino group.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. In this compound, the situation is complex. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors. However, the two nitro (-NO₂) groups are exceptionally strong deactivating groups. The net effect is a significant deactivation of the entire aromatic ring, making it highly resistant to typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The positions available for substitution (C2 and C6) are ortho to both an activating group (-OH or -NH₂) and a deactivating group (-NO₂), further complicating reactivity. In general, EAS reactions on such a strongly deactivated ring are not synthetically viable.

The phenolic hydroxyl group can undergo standard reactions such as esterification and etherification.

Etherification: In the presence of a strong base like sodium hydride (NaH), the hydroxyl group is deprotonated to form a phenoxide ion researchgate.net. This phenoxide is a potent nucleophile and can react with alkyl halides (e.g., methyl iodide) in a Williamson ether synthesis to form an ether.

Esterification: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol (B47542) with an acid chloride or acid anhydride (B1165640) under basic conditions (e.g., using pyridine (B92270) or triethylamine (B128534) as a catalyst).

The nucleophilicity of the hydroxyl group is enhanced by the electron-donating amino group but diminished by the electron-withdrawing nitro groups. However, upon deprotonation to the phenoxide, its nucleophilic character becomes dominant, allowing these reactions to proceed.

The primary aromatic amino group is a versatile functional group that can undergo several important transformations.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(4-hydroxy-2,6-dinitrophenyl)acetamide. The nucleophilicity of the amino group is reduced by the strong electron-withdrawing effect of the two nitro groups, meaning that forcing conditions may be required compared to a simple aminophenol. In reactions involving both the hydroxyl and amino groups, the amino group is generally more nucleophilic under neutral or slightly basic conditions and would react preferentially researchgate.net.

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form diazonium salts scialert.netresearchgate.net. The amino group of this compound can be converted into a diazonium group (-N₂⁺). This reaction is a cornerstone of synthetic chemistry, as the diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) in Sandmeyer or related reactions nih.govchemicalbook.com. For instance, diazotization followed by treatment with a copper(I) halide would introduce a halogen at the C4 position.

Table 2: Potential Reactions of the Aminophenol Moiety

Functional GroupReaction TypeTypical ReagentsPotential ProductReference (Analogy)
HydroxylEtherification1. NaH; 2. CH₃I4-Amino-1-methoxy-3,5-dinitrobenzene researchgate.net
HydroxylEsterificationAcetic anhydride, Pyridine4-Amino-3,5-dinitrophenyl acetateN/A
AminoAcylationAcetyl chloride, PyridineN-(4-hydroxy-2,6-dinitrophenyl)acetamide researchgate.net
AminoDiazotizationNaNO₂, HCl, 0-5 °C4-Hydroxy-3,5-dinitrophenyldiazonium chloride scialert.netresearchgate.net

Thermal and Photochemical Degradation Mechanisms in Controlled Environments

The stability of this compound is compromised by exposure to thermal and photochemical stress, leading to its decomposition through complex reaction mechanisms.

Studies on analogous nitroaromatic compounds, such as 2,4-dinitroanisole (B92663), suggest that thermal decomposition often initiates with the cleavage of the nitro group from the aromatic ring. For instance, the thermal decomposition of 2,4-dinitroanisole commences at approximately 453 K, marked by the release of highly reactive nitrogen dioxide (NO₂). nih.gov This initial step is often followed by a cascade of further reactions. For similar energetic materials, the decomposition can proceed through multi-step reaction models, as observed with 3,4-Dinitrofurazanylfuroxan (DNTF), where a four-step consecutive reaction model (A→B→C→D→E) has been proposed to describe its decomposition process. e3s-conferences.org The thermal decomposition of nitramines like 1,4-dinitropiperazine (B13729250) (DNP) involves the cleavage of N-N and C-N bonds as the primary steps, producing gases such as formaldehyde (B43269) (CH₂O), nitrogen dioxide (NO₂), and nitric oxide (NO). nih.gov

Table 1: Thermal Decomposition Characteristics of Related Nitroaromatic Compounds

CompoundDecomposition Onset TemperatureKey Decomposition ProductsDecomposition Model
2,4-Dinitroanisole~453 K nih.govNO₂, NO, CO, CO₂, N₂O, CH₃OH nih.govInitial C-NO₂ bond cleavage nih.gov
3,4-Dinitrofurazanylfuroxan (DNTF)Varies with heating rate e3s-conferences.orgNot specifiedFour-step consecutive reaction e3s-conferences.org
1,4-Dinitropiperazine (DNP)Not specifiedCH₂O, NO₂, NO, CO₂, HCN nih.govNucleation and growth model nih.gov
3,5-Difluoro-2,4,6-trinitroanisole273 °C (in closed condition) semanticscholar.orgNot specifiedSingle-step decomposition semanticscholar.org
4-Amino-3,5-dinitropyrazoleHigh decomposition temperature, but low activation energy (108.8 kJ/mol) researchgate.netNot specifiedNot specified

This table presents data from related compounds to infer potential behavior of this compound due to a lack of direct studies.

Oxidative and Reductive Stability in Various Chemical Media

The presence of both an oxidizable amino group and reducible nitro groups makes the stability of this compound highly dependent on the chemical environment.

The oxidative transformation of aminophenols can be initiated by strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that reacts with organic molecules. libretexts.orgyoutube.comiosrjournals.org In acidic media, KMnO₄ is reduced while oxidizing the organic substrate. youtube.com The oxidation of p-aminophenol can proceed through the formation of a quinoneimine intermediate. In acidic conditions, the amino group of p-aminophenol can be protonated to form -NH₃⁺, which is an electron-withdrawing group and deactivates the ring towards electrophilic attack. Conversely, in basic media, the phenolic hydroxyl group can be deprotonated to -O⁻, which is a strongly activating group. askfilo.com

The reductive stability of this compound is primarily governed by the two nitro groups. Catalytic hydrogenation is a common method for the reduction of nitroaromatics to their corresponding amines. youtube.comescholarship.orgyoutube.com This process typically involves the use of a metal catalyst, such as palladium on a support material. The hydrogenation of 2,4-dinitrotoluene (B133949) over a palladium on alumina (B75360) catalyst has been shown to proceed through several stable intermediates, including aminonitrotoluenes and hydroxylaminonitrotoluene. utwente.nl The efficiency of such reductions can be described by kinetic models like the Langmuir-Hinshelwood model, which considers the adsorption of both hydrogen and the organic species onto different active sites of the catalyst. utwente.nl The thermodynamics and kinetics of these hydrogenation reactions can be predicted using descriptors like hydricity, which measures a molecule's ability to bind a hydride ion (H⁻). pnnl.gov

Table 2: Reactivity of Aminophenol and Nitroaromatic Compounds in Different Chemical Media

Compound/Functional GroupReagent/ConditionKey Transformation ProductsReaction Type
p-AminophenolAcidic mediumProtonated amino group (-NH₃⁺) askfilo.comAcid-base reaction
p-AminophenolBasic mediumPhenoxide ion (-O⁻) askfilo.comAcid-base reaction
p-AminophenolOxidizing agentsQuinoneimine and polymeric structuresOxidation
Nitroaromatic compoundsCatalytic Hydrogenation (e.g., Pd/C) utwente.nlAminoaromatic compounds utwente.nlReduction
AlkenesPotassium Permanganate (mild conditions)Glycols libretexts.orgOxidation
AldehydesPotassium PermanganateCarboxylic acids libretexts.orgOxidation

This table summarizes general reactions of the functional groups present in this compound based on studies of related molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dinitro 4 Aminophenol

Vibrational Spectroscopy Studies (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the characteristic vibrational modes of the functional groups within 3,5-Dinitro-4-aminophenol and understanding the non-covalent interactions that influence its structure. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Characteristic Vibrational Modes of Nitro and Amino Groups

The vibrational spectra of this compound are dominated by the characteristic frequencies of its nitro (NO₂) and amino (NH₂) functionalities. The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. The asymmetric stretching mode is generally observed at higher wavenumbers compared to the symmetric stretch.

The amino group presents its own set of characteristic vibrations. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum. In addition to stretching modes, the amino group also displays scissoring, wagging, and twisting deformations at lower frequencies.

Interactive Table: Characteristic Vibrational Frequencies of Functional Groups in Aromatic Compounds

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Amino (NH₂)Symmetric Stretching3300 - 3400
Asymmetric Stretching3400 - 3500
Scissoring1590 - 1650
Nitro (NO₂)Symmetric Stretching1335 - 1385
Asymmetric Stretching1510 - 1560
Scissoring830 - 870

Hydrogen Bonding Interactions and Their Spectroscopic Signatures

The presence of both hydroxyl (-OH) and amino (-NH₂) groups as hydrogen bond donors, and nitro (-NO₂) groups as potential acceptors, allows for the formation of both intramolecular and intermolecular hydrogen bonds in this compound. These interactions cause noticeable shifts in the vibrational frequencies of the involved groups.

Intramolecular hydrogen bonding between the phenolic hydroxyl group and an adjacent nitro group, or between the amino group and a nitro group, can lead to a broadening and red-shifting (a shift to lower wavenumbers) of the O-H and N-H stretching bands in the IR spectrum. The extent of this shift provides an indication of the strength of the hydrogen bond. Intermolecular hydrogen bonding, which occurs between separate molecules, can also influence the vibrational spectra, often resulting in broader absorption bands.

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)

Electronic spectroscopy provides valuable information about the chromophoric properties and electronic transitions within the this compound molecule. nih.govnih.govresearchgate.netresearchgate.netnih.govspectrabase.com

Chromophoric Properties and Electronic Transitions

The this compound molecule possesses a highly conjugated system, with the benzene (B151609) ring substituted with electron-withdrawing nitro groups and electron-donating amino and hydroxyl groups. This extensive conjugation gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The observed absorption bands are primarily due to π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The presence of the various functional groups influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov In polar solvents, the excited state of the molecule, which is often more polar than the ground state, is stabilized to a greater extent. This differential stabilization can lead to a shift in the absorption maximum.

A red shift (bathochromic shift) in the λ_max with increasing solvent polarity is commonly observed for compounds with intramolecular charge transfer character, which is expected in this compound due to the presence of both electron-donating and electron-withdrawing groups. Conversely, a blue shift (hypsochromic shift) may occur in some cases. The study of solvent effects provides insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.govrsc.orghmdb.cahuji.ac.ilnih.govresearchgate.netsemanticscholar.orgresearchgate.netvaia.comchemicalbook.comspectrabase.com

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro groups and the electron-donating amino and hydroxyl groups. Due to the symmetry in this compound, the two aromatic protons would be chemically equivalent and appear as a singlet. The protons of the NH₂ and OH groups would also produce signals, the positions of which can be affected by solvent and hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their local electronic environment. Carbons attached to the electron-withdrawing nitro groups would be expected to be deshielded and appear at a lower field (higher ppm), while those attached to the electron-donating amino and hydroxyl groups would be more shielded and appear at a higher field (lower ppm).

¹⁴N NMR spectroscopy can, in principle, provide direct information about the nitrogen atoms in the nitro and amino groups. huji.ac.ilresearchgate.netresearchgate.net However, the ¹⁴N nucleus has a nuclear spin of I=1 and possesses a quadrupole moment, which often leads to broad signals, making high-resolution spectra difficult to obtain. huji.ac.il The chemical shifts of the nitrogen atoms are sensitive to their oxidation state and chemical environment. The nitrogen in the nitro groups would have a significantly different chemical shift compared to the nitrogen in the amino group. Despite the challenges, ¹⁴N NMR can be a valuable tool for characterizing nitrogen-containing compounds. huji.ac.ilresearchgate.net

Interactive Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)MultiplicityNotes
¹H (Aromatic)8.0 - 9.0SingletDeshielded due to two nitro groups.
¹H (Amino)4.0 - 6.0Broad SingletPosition is solvent and concentration dependent.
¹H (Hydroxyl)9.0 - 11.0Broad SingletPosition is solvent and concentration dependent.
¹³C (C-OH)150 - 160-
¹³C (C-NH₂)135 - 145-
¹³C (C-NO₂)140 - 150-
¹³C (C-H)110 - 120-
¹⁴N (Nitro)+350 to +400BroadReferenced to CH₃NO₂.
¹⁴N (Amino)-300 to -350BroadReferenced to CH₃NO₂.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons typically appear as a singlet due to the symmetrical substitution pattern on the benzene ring. The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons can vary depending on the solvent and concentration, often appearing as broad singlets.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms attached to the nitro groups (C3 and C5) are expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro groups. The carbon atom bonded to the hydroxyl group (C1) and the amino group (C4) will also have characteristic chemical shifts, as will the two equivalent aromatic carbons (C2 and C6).

Table 1: Representative NMR Spectral Data for Aminophenol Derivatives

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
4-Aminophenol (B1666318)DMSO-d₆8.37 (s, 1H, OH), 6.48-6.50 (d, 2H, Ar-H), 6.42-6.44 (d, 2H, Ar-H), 4.38 (s, 2H, NH₂)168.09, 153.70, 131.82, 113.18
2-AminophenolDMSO8.98 (s, 1H), 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H), 4.48 (s, 2H)144.51, 137.07, 120.16, 117.16, 115.13, 115.05 rsc.org

Note: This table provides data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound is needed for a precise assignment.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. In the case of this compound, this would primarily be useful if there were any observable long-range couplings between the aromatic proton and the amine or hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the aromatic proton signal to its corresponding carbon signal.

These 2D NMR experiments, used in conjunction, provide a comprehensive and definitive structural elucidation of the molecule in solution.

Mass Spectrometry Investigations

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Molecular Ion Detection and Fragmentation Pattern Analysis

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (199.12 g/mol ). The presence of an odd number of nitrogen atoms (three) would result in an odd nominal molecular weight, consistent with the nitrogen rule. libretexts.org

Electron impact (EI) ionization would likely lead to significant fragmentation of the molecule. chemguide.co.uk Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). For phenols, the loss of CO (mass loss of 28) is a characteristic fragmentation. Amines often undergo alpha-cleavage. libretexts.org Therefore, the mass spectrum of this compound would be expected to show fragment ions corresponding to these losses. For instance, a peak at m/z 153 could correspond to the loss of one NO₂ group, and a peak at m/z 107 could arise from the loss of two NO₂ groups. Further fragmentation of these initial ions would lead to a complex pattern of lower mass ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov For this compound, with a molecular formula of C₆H₅N₃O₅, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is particularly useful for confirming the identity of the compound and for elucidating the elemental composition of each fragment ion observed in the mass spectrum, which in turn helps to propose and validate fragmentation pathways.

X-ray Crystallography and Solid-State Structural Analysis

A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the benzene ring and the orientation of the amino and nitro functional groups. It would also provide detailed information about the planarity of the molecule and any distortions caused by steric hindrance or intermolecular forces.

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. rsc.org For this compound, these interactions are expected to be significant and play a crucial role in the stability of the crystal lattice.

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the hydroxyl group (-OH) and the amino group (-NH₂) of one molecule and the nitro groups (-NO₂) of neighboring molecules. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups are strong hydrogen bond acceptors. The hydroxyl group can also participate as a hydrogen bond donor.

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of two strongly electron-withdrawing nitro groups, could facilitate offset π-π stacking interactions between the benzene rings of adjacent molecules. nih.gov

The analysis of the crystal structure would provide quantitative details of these interactions, such as hydrogen bond distances and angles, and the geometry of the π-π stacking, offering a comprehensive understanding of the supramolecular architecture of this compound in the solid state.

Conformational Analysis in the Solid State

The molecular structure of DNAP, with the chemical formula C₆H₅N₃O₅ and a molar mass of 199.12 g/mol , features a phenol (B47542) ring substituted with two nitro groups at positions 3 and 5, and an amino group at position 4. The planarity of the benzene ring and the orientation of the functional groups are key aspects of its conformational analysis. Intramolecular hydrogen bonding between the amino and nitro groups, as well as intermolecular hydrogen bonding involving the phenolic hydroxyl group, are expected to play a significant role in stabilizing the solid-state conformation.

Table 1: Hypothetical Bond Data for this compound (Based on Analogous Structures)

Bond Expected Length (Å) Bond Angle Expected Angle (°) Dihedral Angle Expected Angle (°)
C-N (amino) ~1.37 C-C-N (amino) ~120 C-C-N-O (nitro) Variable
C-N (nitro) ~1.48 O-N-O (nitro) ~125
N-O (nitro) ~1.22 C-C-O (hydroxyl) ~119
C-O (hydroxyl) ~1.36
C-C (aromatic) ~1.39

Note: This table is illustrative and based on data from structurally similar compounds. Specific experimental data for this compound is required for accurate values.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, even though they are chemically identical. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphic forms of an active pharmaceutical ingredient can affect its bioavailability and therapeutic efficacy. europeanpharmaceuticalreview.com

For nitroaromatic compounds, polymorphism is a frequently observed phenomenon. Studies on related molecules, such as nitro-acetophenone, have demonstrated the existence of different polymorphic forms that can be obtained by varying crystallization conditions. researchgate.netnih.gov These polymorphs often differ in their crystal packing and intermolecular interactions.

In the case of this compound, the potential for polymorphism arises from the possibility of different hydrogen bonding networks and packing arrangements in the solid state. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro and hydroxyl groups) allows for a variety of supramolecular synthons.

A thorough polymorph screen would involve crystallizing this compound from a range of solvents under various conditions (e.g., temperature, evaporation rate) and characterizing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. criver.com

Table 2: Potential Polymorphic Characteristics of this compound

Polymorph Crystal System Space Group Key Differentiating Feature
Form I Hypothetical Hypothetical Different hydrogen bonding pattern
Form II Hypothetical Hypothetical Altered molecular packing

Note: This table is speculative. Experimental studies are necessary to identify and characterize any polymorphs of this compound.

While direct experimental evidence for polymorphism in this compound is not currently available in the reviewed literature, the structural characteristics of the molecule strongly suggest that different polymorphic forms could exist. Future research focusing on a systematic polymorph screen of this compound would be highly valuable to fully understand its solid-state behavior.

Computational and Theoretical Chemistry of 3,5 Dinitro 4 Aminophenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the molecular-level properties of compounds like 3,5-Dinitro-4-aminophenol. These methods provide insights into the molecule's three-dimensional structure, electron distribution, and orbital energies, which are fundamental to understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric arrangement of atoms in a molecule, known as the ground-state geometry. For this compound, a DFT optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum electronic energy.

The optimization would likely reveal a nearly planar benzene (B151609) ring. However, slight out-of-plane twisting of the nitro (-NO₂) and amino (-NH₂) groups might be observed due to steric hindrance and intramolecular hydrogen bonding between the amino group's hydrogen and the oxygen of an adjacent nitro group. The phenolic hydroxyl (-OH) group's orientation would also be a key parameter determined by the optimization.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-N (amino) Bond Length~1.37 Å
C-N (nitro) Bond Length~1.48 Å
N-O (nitro) Bond Length~1.23 Å
C-O (hydroxyl) Bond Length~1.35 Å
O-H (hydroxyl) Bond Length~0.96 Å
C-C-C Bond Angle~120°
O-N-O Bond Angle~124°

Molecular Orbital Analysis (HOMO-LUMO Energies, Frontier Orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino and hydroxyl groups and the phenyl ring. Conversely, the LUMO would be concentrated on the electron-withdrawing nitro groups. This distribution facilitates intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-3.0
HOMO-LUMO Gap3.5

Charge Distribution and Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red) would be located around the oxygen atoms of the nitro and hydroxyl groups, signifying these as sites for electrophilic interaction. The most positive potential (blue) would likely be found near the hydrogen atoms of the amino and hydroxyl groups, indicating their susceptibility to nucleophilic attack. The aromatic ring itself would exhibit intermediate potential.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the simulation of a molecule's spectroscopic properties, such as its vibrational and electronic spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model.

Simulated Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational spectra (infrared and Raman) can be calculated from the optimized geometry of this compound using DFT. These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the simulated spectrum with an experimentally obtained one, researchers can make detailed assignments of the observed spectral bands to specific molecular vibrations. For instance, characteristic stretching frequencies for the N-H, O-H, C=C (aromatic), and N=O bonds would be identified. Discrepancies between the theoretical and experimental spectra can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other limitations of the computational model.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)Symmetric Stretch~3350
Amino (-NH₂)Asymmetric Stretch~3450
Hydroxyl (-OH)Stretch~3600
Nitro (-NO₂)Symmetric Stretch~1350
Nitro (-NO₂)Asymmetric Stretch~1530
Aromatic C-HStretch~3100

Electronic Transition Predictions and UV-Vis Spectral Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectrum (UV-Vis) of a molecule. This technique calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict strong electronic transitions in the UV and visible regions. These transitions would correspond to the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The primary transitions are expected to have significant charge-transfer character, moving electron density from the electron-rich aminophenol portion of the molecule to the electron-deficient dinitro-substituted regions. The simulated spectrum can be a valuable tool for interpreting experimental UV-Vis data and understanding the photophysical properties of the compound.

Table 4: Predicted Electronic Transitions for this compound (Illustrative)

TransitionWavelength (λmax, nm)Oscillator Strength (f)
S₀ → S₁4100.25
S₀ → S₂3200.15
S₀ → S₃2800.30

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, and computational methods for predicting NMR chemical shifts have become increasingly accurate and integral to spectral analysis. nih.gov For this compound, theoretical calculations, typically employing Density Functional Theory (DFT), can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. These calculations help in the assignment of experimental spectra and offer insights into the electronic environment of the nuclei.

The chemical shifts for this compound are influenced by the electronic effects of its substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the strongly electron-withdrawing nitro (-NO₂) groups. By analogy with simpler, related compounds like 4-aminophenol (B1666318) and 3-aminophenol, the expected shifts can be estimated. For instance, in 4-aminophenol, the aromatic protons appear as two multiplets, typically around 6.4-6.7 ppm. nih.govchemicalbook.com The protons of the aromatic ring in this compound are expected to be shifted significantly downfield due to the powerful deshielding effect of the two nitro groups. The single aromatic proton (at C2) would likely appear at a much higher chemical shift. The protons of the -OH and -NH₂ groups would be observable, with their shifts being sensitive to solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR chemical shifts would also reflect the substituent effects. The carbons bearing the nitro groups (C3 and C5) are expected to be significantly downfield, while the carbons attached to the amino (C4) and hydroxyl (C1) groups will also show characteristic shifts influenced by these functionalities.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on computational principles and data from analogous compounds. Actual experimental values may vary.

Atom Estimated Chemical Shift (ppm) Rationale
¹H NMR
Aromatic C-H (1H)> 8.0Strong deshielding from two meta-nitro groups.
Amino -NH₂ (2H)4.0 - 6.0Variable due to H-bonding and exchange; influenced by adjacent nitro groups.
Hydroxyl -OH (1H)9.0 - 11.0Phenolic proton, downfield shift enhanced by electron-withdrawing groups.
¹³C NMR
C1 (-OH)150 - 160Typical for a phenolic carbon, influenced by nitro groups.
C2120 - 130Aromatic CH carbon, shifted downfield.
C3, C5 (-NO₂)140 - 150Significantly deshielded by the attached nitro groups.
C4 (-NH₂)130 - 140Shift influenced by both amino and adjacent nitro groups.
C6120 - 130Aromatic CH carbon, similar to C2.

Thermochemical Properties Calculation (e.g., Heat of Formation, Bond Dissociation Energies)

Computational chemistry provides robust methods for calculating the thermochemical properties of molecules, such as the heat of formation (ΔHf) and bond dissociation energies (BDEs), which are crucial for understanding the stability and energetic behavior of compounds like this compound.

Heat of Formation (ΔHf): The standard enthalpy of formation can be calculated using various quantum chemical methods, including high-level ab initio and DFT approaches. nih.gov These calculations typically involve computing the total electronic energy of the molecule and then applying thermochemical corrections. For energetic materials, predicting ΔHf is important for assessing their performance and stability.

Bond Dissociation Energies (BDEs): BDE is the enthalpy change required to break a specific bond homolytically. wikipedia.org It is a direct measure of bond strength. DFT studies have been effectively used to calculate BDEs for various bonds in substituted phenols. mdpi.comresearchgate.net

For this compound, several key BDEs determine its reactivity and degradation pathways:

O-H Bond: The BDE of the phenolic O-H bond is a critical parameter. For the parent phenol (B47542) molecule, the experimental O-H BDE is around 87-89 kcal/mol. mdpi.com Electron-withdrawing groups like -NO₂ increase the O-H BDE, while electron-donating groups like -NH₂ decrease it. In p-aminophenol, the BDE is lowered to about 77.9 kcal/mol, whereas in p-nitrophenol, it is increased to 91.7 kcal/mol. mdpi.comresearchgate.net For this compound, the presence of two nitro groups is expected to significantly increase the O-H BDE compared to phenol, though this effect is partially counteracted by the amino group.

N-H Bond: The BDE of the N-H bonds in the amino group is also important. In aniline, the N-H BDE is around 88 kcal/mol. The adjacent electron-withdrawing nitro groups in this compound would likely influence this value.

C-N Bonds: The strengths of the C-NO₂ and C-NH₂ bonds are key to the molecule's thermal stability. The C-NO₂ bond in nitroaromatics is often the weakest bond, and its dissociation is a common initial step in thermal decomposition. The BDE for the C-NO₂ bond in nitrobenzene (B124822) is approximately 71 kcal/mol.

Table 2: Calculated and Estimated Bond Dissociation Energies (BDE) for Key Bonds

Bond Molecule/System BDE (kcal/mol) Method/Reference
O-HPhenol87.3 ± 1.5Experimental mdpi.com
O-Hp-Aminophenol77.9Calculated (RO)B3LYP mdpi.comresearchgate.net
O-Hp-Nitrophenol91.7Calculated (RO)B3LYP mdpi.comresearchgate.net
C-HBenzene112.9 ± 0.5Experimental wikipedia.org
N-HAniline~88General BDE Tables
C-NO₂Nitrobenzene~71General BDE Tables

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out potential reaction pathways and identifying the associated transition states, providing a deep understanding of reaction mechanisms and kinetics. For this compound, this includes studying its synthesis, decomposition, and electrochemical behavior.

Theoretical studies on the electrochemical oxidation of p-aminophenol, for instance, have utilized DFT to calculate geometric parameters, vibrational frequencies, and thermochemical values for the reactants and products. researchgate.net Such studies show that p-aminophenol undergoes a two-electron, two-proton oxidation process to form p-quinonimine. researchgate.net A similar approach can be applied to this compound to predict its electrochemical behavior, which would be significantly influenced by the dinitro substitution.

Furthermore, reaction pathway analysis can elucidate thermal decomposition mechanisms. For nitroaromatic compounds, the initial step is often the cleavage of the C-NO₂ bond. Transition state theory can be used to calculate the activation energies for these and subsequent reaction steps.

Kinetic studies on the aminolysis of related compounds, such as 4-nitrophenyl 3,5-dinitrobenzoate (B1224709), have employed computational analysis to support proposed mechanisms involving the formation of a tetrahedral intermediate. researchgate.net These types of calculations can determine whether a reaction proceeds via a stepwise or concerted mechanism by locating the transition states and intermediates along the reaction coordinate. researchgate.net For this compound, modeling could explore reactions of the amino group, such as acylation or alkylation, and predict the favorability of different pathways.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure and properties of this compound are governed by a network of intermolecular interactions, principally hydrogen bonding and π-π stacking. Computational studies are essential for quantifying these non-covalent forces.

Hydrogen Bonding: this compound has multiple sites for hydrogen bonding: the -OH and -NH₂ groups act as H-bond donors, while the oxygen atoms of the nitro and hydroxyl groups act as H-bond acceptors.

Intramolecular H-bonding: There is potential for an intramolecular hydrogen bond between the amino group (-NH₂) and the adjacent ortho-nitro group (-NO₂). This type of interaction is common in ortho-substituted anilines and can affect the molecule's conformation and reactivity.

Intermolecular H-bonding: Strong intermolecular hydrogen bonds are expected to form, linking molecules into complex supramolecular architectures. nih.gov The phenolic -OH can form strong O-H···O or O-H···N bonds, and the -NH₂ group can participate in N-H···O bonds. nih.govconicet.gov.ar Computational studies using methods like DFT can quantify the energies of these interactions, which can be substantial, often in the range of -10 to -30 kcal/mol for strong H-bonds in similar systems. nih.govresearchgate.net

π-π Stacking: The aromatic ring of this compound is electron-deficient due to the two nitro groups. This makes it an ideal candidate for π-π stacking interactions with electron-rich aromatic systems. rsc.org However, it can also stack with identical molecules in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize dispersion forces. arxiv.orgresearchgate.net

Studies on related systems, like the p-aminophenol···p-cresol dimer, show that π-stacked and hydrogen-bonded isomers can be nearly isoenergetic in the ground state. rsc.org

In crystals of related dinitro-aromatic compounds, π-π stacking interactions are a dominant feature, with typical ring-centroid separations of about 3.6 Å. nih.gov The interaction energy for π-π stacking in halogenated 3-methylindoles, a related heterocyclic system, has been calculated to be in the range of -6 to -10 kcal/mol, indicating the significance of this force. nih.gov

Applications and Advanced Material Science Perspectives of 3,5 Dinitro 4 Aminophenol

Role as a Precursor in the Synthesis of Functional Materials

3,5-Dinitro-4-aminophenol serves as a valuable precursor in the synthesis of a variety of functional materials, owing to its unique chemical structure that includes nitro, amino, and hydroxyl groups. These reactive sites allow for its incorporation into dyes, polymers, and as an intermediate in the production of pharmaceuticals.

Dye and Pigment Chemistry

While specific examples of dyes and pigments synthesized directly from this compound are not extensively detailed in the provided search results, the broader class of aminophenols and nitrophenols are well-established intermediates in the dye industry. For instance, related compounds like 3-nitro-4-aminophenol are used in hair dye formulations to produce a range of colors. nbinno.com The presence of the chromophoric nitro groups and the auxochromic amino and hydroxyl groups in this compound suggests its potential as a building block for creating new dye molecules. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a major class of colorants.

Polymer Chemistry Applications (e.g., Monomer, Cross-linking Agent)

The multifunctional nature of this compound lends itself to applications in polymer chemistry. The amino and hydroxyl groups can react with monomers containing, for example, carboxylic acid or isocyanate functionalities to be incorporated into polymer chains. This would introduce the dinitro-substituted aromatic ring as a pendant group, potentially modifying the thermal, optical, or energetic properties of the polymer.

Furthermore, with two reactive sites (amino and hydroxyl), it can act as a cross-linking agent. Cross-linking is a process that forms a three-dimensional network structure in polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. For instance, in an epoxy resin system, the amino and hydroxyl groups could react with the epoxide rings, thereby connecting different polymer chains. Similarly, it could be used with diisocyanates in the formation of polyurethane networks. The nitro groups would remain as functional moieties within the polymer matrix, potentially offering further sites for modification or contributing to specific material properties.

Pharmaceutical Intermediates (excluding any clinical aspects)

Aminophenol derivatives are significant in the pharmaceutical industry. sncl.comnih.gov For example, 4-aminophenol (B1666318) is a key intermediate in the synthesis of paracetamol. wikipedia.org While direct applications of this compound as a pharmaceutical intermediate are not explicitly detailed, its structural motifs are found in various biologically active molecules. The synthesis of new pharmaceutical candidates often involves the use of versatile building blocks that can be chemically modified to create a library of compounds for screening. The presence of three distinct functional groups on the aromatic ring of this compound makes it a candidate for such a role. For instance, the amino group can be acylated or alkylated, the hydroxyl group can be etherified, and the nitro groups can be reduced to amino groups, opening up a wide array of possible derivatives for further investigation in drug discovery processes.

Energetic Material Considerations

The high nitrogen and oxygen content conferred by the two nitro groups, combined with the fuel value of the aminophenol backbone, makes this compound a compound of interest in the field of energetic materials. Its stability and sensitivity are critical parameters in assessing its potential utility.

Thermodynamic Stability and Decomposition Kinetics

The thermal stability of energetic materials is a crucial factor for their safe handling, storage, and application. While specific decomposition kinetics for this compound were not found, studies on related dinitropyrazole compounds offer insights. For example, 3,5-dinitropyrazole derivatives have been shown to possess good thermal stabilities. acs.orgresearchgate.net The decomposition of such compounds often begins with the loss of a nitro group. researchgate.net The thermal stability of energetic materials is often assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For instance, the decomposition temperature of some 3,5-DNP compounds can be as high as 255.1 °C. acs.org The study of decomposition kinetics involves determining parameters like activation energy (E) and the pre-exponential factor (A), which describe the energy barrier and the frequency of collisions for the decomposition reaction. For example, for 2,4,6-trinitro-3,5-difluorophenol, the average apparent activation energy of thermal decomposition was calculated to be 122.65 kJ·mol⁻¹ with a pre-exponential factor of 1.37×10¹³ min⁻¹. energetic-materials.org.cn

Impact Sensitivity and Friction Sensitivity Analysis

Impact and friction sensitivity are measures of an energetic material's susceptibility to initiation by mechanical stimuli. Lower sensitivity is generally desirable for safer handling. For many energetic compounds, including those based on dinitropyrazole, sensitivities are determined using standardized tests like the BAM fallhammer for impact and the BAM friction apparatus. drdo.gov.intaylorandfrancis.com For instance, some energetic salts based on the 4-amino-3,5-dinitropyrazolate anion exhibit low impact sensitivity (>60 J). researchgate.netrsc.org The friction sensitivity is often reported as the load at which ignition or decomposition occurs. For example, some materials are reported as insensitive to friction up to a load of 360 N. taylorandfrancis.com The sensitivity of an energetic material can be influenced by factors such as crystal structure and the presence of intermolecular interactions like hydrogen bonding. researchgate.net Coating energetic crystals with polymers like nitrocellulose has been shown to reduce friction sensitivity. mdpi.com

Detonation Performance Parameters (e.g., Velocity, Pressure)

The detonation performance of an energetic material is a critical measure of its explosive power. For this compound and related compounds, these parameters are determined through both experimental testing and theoretical calculations. The detonation velocity, the speed at which the detonation wave travels through the explosive, and the detonation pressure, the pressure at the detonation front, are key indicators of performance.

The performance of energetic materials is intrinsically linked to their chemical structure and density. For example, 1,1-diamino-2,2-dinitroethene (FOX-7) exhibits a detonation velocity of 8335 m/s at a density of 1.76 g/cm³. wikipedia.org Another well-known insensitive high explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), has a detonation velocity of 7350 m/s at a density of 1.80 g/cm³. wikipedia.org Theoretical calculations using methods like the Kistiakowsky-Wilson equation of state are often employed to predict these parameters for novel compounds. researchgate.net

The following table presents a comparison of detonation parameters for several relevant energetic materials.

Table 1: Detonation Performance of Selected Energetic Materials

Compound Abbreviation Detonation Velocity (m/s) Test Density (g/cm³)
5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene - 8746 researchgate.net Calculated
1,3,5-trinitrotriazacyclohexane RDX 8748 researchgate.net -
1,1-diamino-2,2-dinitroethene FOX-7 8335 wikipedia.org 1.76
1,3,5-triamino-2,4,6-trinitrobenzene TATB 7350 wikipedia.org 1.80
Diazodinitrophenol DDNP 7100 wikipedia.org 1.63

Thermal Analysis Techniques (e.g., DSC, TGA) for Energetic Evaluation

Thermal analysis techniques are indispensable for evaluating the stability and energetic properties of compounds like this compound. crimsonpublishers.comperkinelmer.com The two primary methods used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). psu.edudtic.mil

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. psu.edu This technique can identify melting points, phase transitions, and exothermic decomposition events. The onset temperature of decomposition and the total energy released (enthalpy) are critical parameters for assessing the thermal stability and energetic output of a material. dtic.mil For example, in related dinitropyrazole compounds, DSC has been used to determine decomposition temperatures, which for some derivatives exceed 250°C. acs.org

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. crimsonpublishers.com TGA provides information about the decomposition temperature range and the amount of volatile products released. When coupled with techniques like mass spectrometry (TGA-MS), it allows for the identification of the gaseous decomposition products. psu.edu

The thermal stability of energetic materials is a key safety and performance characteristic. For instance, a thermal analysis of 7-amino-4,6-dinitrobenzofuroxan showed no thermal events up to 240°C, indicating good thermal stability in the solid phase. dtic.mil The thermal behavior of energetic materials can be complex, and the data from DSC and TGA are crucial for understanding their decomposition pathways and potential hazards. researchgate.net

The table below summarizes the types of information obtained from these thermal analysis techniques.

Table 2: Information from Thermal Analysis Techniques

Technique Data Obtained Applications in Energetic Material Evaluation
Differential Scanning Calorimetry (DSC) Heat flow changes with temperature Determination of melting and crystallization temperatures, glass transition temperature, heat capacity, and exothermic decomposition energy. psu.edu

Optical and Electronic Material Applications (e.g., NLO materials, Sensors)

The molecular structure of this compound, featuring both electron-donating (amino and hydroxyl) and strong electron-withdrawing (dinitro) groups on an aromatic ring, makes it and its derivatives interesting candidates for applications in optical and electronic materials.

Non-Linear Optical (NLO) Materials: Organic molecules with significant charge transfer characteristics can exhibit large second and third-order non-linear optical responses. nih.gov This property is crucial for applications in photonics and optoelectronics, such as optical switching and data storage. nih.govresearchgate.net The presence of both donor and acceptor groups in aminophenol derivatives can lead to substantial NLO properties. For example, 3-Aminopyridinium 3,5-dinitrobenzoate (B1224709) has been studied as a promising NLO crystal. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the NLO properties of new materials. nih.gov

Sensors: The electrochemical properties of aminophenol derivatives allow for their use in the development of chemical sensors. Electrochemical sensors based on modified electrodes have been fabricated for the detection of various analytes, including 4-aminophenol. nih.gov These sensors often rely on the electro-oxidation of the aminophenol moiety. For instance, a sensor using a laser-induced carbon electrode modified with multi-walled carbon nanotubes and polyaniline demonstrated a low detection limit for 4-aminophenol. nih.gov Similarly, molecularly imprinted polymers using o-aminophenol have been developed for the selective detection of norepinephrine. nih.gov The reactivity of the dinitrophenol structure has also been utilized in creating sensors for compounds like 2,4-dinitrophenol (B41442). rsc.org

Advanced Synthesis of Novel Materials Incorporating the this compound Moiety

The this compound moiety serves as a versatile building block for the synthesis of more complex and functional materials. Its reactive sites—the amino group, the hydroxyl group, and the aromatic ring—allow for a variety of chemical modifications to tailor the properties of the resulting compounds.

Research in this area focuses on creating novel energetic materials with improved performance and reduced sensitivity. For example, the synthesis of N-substituted 3,5-dinitropyrazoles has led to liquid explosives with low melting points, suitable for specialized applications. acs.org The amino group in similar structures, such as 4-amino-3,5-dinitropyrazole, can act as a nucleophile, enabling the synthesis of larger, more complex energetic molecules. researchgate.net

The synthesis of derivatives often involves multi-step reaction sequences. For instance, 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene was synthesized from a macrocyclic precursor through ring-opening and subsequent nitration. researchgate.net Another approach involves the "scaffold hopping" technique, where a pseudo-ring formed by an intramolecular hydrogen bond is used to design novel derivatives, as demonstrated in the synthesis of potent phosphodiesterase 5 inhibitors from 4-aminopyrimidine (B60600) derivatives. nih.gov

The goal of these synthetic efforts is to create materials with enhanced properties, such as higher detonation performance, greater thermal stability, and specific optical or electronic characteristics. The versatility of the aminodinitrophenol scaffold continues to make it an attractive starting point for the development of advanced materials.

Environmental Chemical Behavior and Abiotic Degradation of 3,5 Dinitro 4 Aminophenol

Photodegradation Mechanisms in Aqueous and Solid Phases

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental attenuation of many organic pollutants. For 3,5-Dinitro-4-aminophenol, both direct and indirect photolysis are potential transformation pathways in aquatic and terrestrial environments.

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. Nitrophenolic compounds are known to absorb light in the near-UV and visible ranges, making them susceptible to direct photolysis in the environment cswab.org. The efficiency of this process is described by the quantum yield, which is the ratio of the number of molecules transformed to the number of photons absorbed.

Indirect photolysis involves the degradation of a compound by reactive chemical species that are themselves generated by the absorption of light by other substances in the environment. In natural waters, these reactive species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃⁻•), which are primarily formed from the photo-excitation of colored dissolved organic matter (CDOM), nitrate (B79036), and nitrite (B80452) chemcess.comresearchgate.net.

Nitrophenols are known to be reactive towards these photogenerated oxidants google.com. The reaction with hydroxyl radicals is a particularly important pathway for the degradation of many organic pollutants researchgate.netwikipedia.org. The rate of indirect photolysis is dependent on the concentration of both the target compound and the reactive species, as well as the second-order rate constant for their reaction. For compounds like this compound, which contain both a phenol (B47542) and an amino group, reactions with these radicals can lead to a variety of transformation products through pathways such as hydroxylation of the aromatic ring or oxidation of the functional groups. The presence of nitrate in water can enhance the photodegradation of dinitrophenols, suggesting that indirect photolysis can be a significant degradation pathway in nitrate-rich waters mdpi.com.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of an organic compound to hydrolysis is an important factor in its environmental persistence.

Specific data on the hydrolysis of this compound under typical environmental pH and temperature conditions is not extensively documented in scientific literature. However, the stability of the compound can be inferred from the behavior of related structures. The presence of two electron-withdrawing nitro groups on the aromatic ring can make the compound more susceptible to nucleophilic attack. For example, 2,4-dinitrochlorobenzene readily undergoes hydrolysis to form 2,4-dinitrophenol (B41442) youtube.comblogspot.com.

Conversely, the amino and hydroxyl groups of aminophenols can undergo reactions under more forceful conditions. For instance, p-aminophenol can be hydrolyzed to hydroquinone (B1673460) at high temperatures and pressures in the presence of ammonium (B1175870) bisulfate google.com. The hydrolysis of paracetamol (an N-acetylated aminophenol) to p-aminophenol can occur under both acidic and alkaline conditions nih.gov. However, under typical environmental conditions (pH 5-9), the aromatic amino and hydroxyl groups are generally considered to be resistant to hydrolysis. Therefore, it is anticipated that this compound would exhibit a degree of hydrolytic stability under most environmental scenarios, with the primary degradation pathways likely being photochemical and biological processes.

Oxidative Transformation Pathways in Environmental Matrices

Oxidative transformation is a key process in the degradation of organic pollutants in the environment, driven by various oxidizing agents present in water, soil, and the atmosphere. For this compound, oxidative pathways can lead to the formation of a range of transformation products.

In aqueous environments, besides the photo-induced reactive oxygen species discussed earlier, other oxidants such as ozone can play a role in the transformation of phenolic compounds. The oxidation of nitrophenols can lead to the formation of more complex structures or their breakdown into smaller, less harmful molecules google.com. The initial steps in the oxidation of phenolic compounds often involve the formation of phenoxyl radicals, which can then undergo further reactions. The presence of nitro groups can influence the reaction pathways and the nature of the intermediates formed. For instance, the oxidation of some nitroaromatic compounds has been shown to result in the formation of other nitro- or hydroxylated derivatives.

Adsorption and Desorption Behavior on Environmental Sorbents (e.g., Soil, Sediments)

The fate and transport of this compound in the environment are significantly influenced by its adsorption and desorption behavior on soil particles and sediments. Adsorption can reduce the concentration of the compound in the aqueous phase, thereby decreasing its mobility and bioavailability.

The adsorption of dinitrophenolic compounds to soil and sediments is influenced by several factors, including the organic carbon content of the sorbent, clay mineralogy, and the pH of the system nih.gov. Generally, the adsorption of organic compounds to soil correlates strongly with the soil's organic carbon content. For dinitrophenols, adsorption tends to be lower in soils with low organic matter. The pH of the soil solution is also a critical parameter, as it affects the speciation of the compound. As a phenolic compound, this compound will exist in its undissociated form at low pH and as the phenolate (B1203915) anion at higher pH. The anionic form is generally more water-soluble and less likely to adsorb to negatively charged soil surfaces.

Studies on 2,4-dinitrophenol have shown that its adsorption to calcareous soils is minor youtube.com. The sorption of dinitrophenolic herbicides to smectite clays (B1170129) has been attributed to interactions with exchangeable cations and van der Waals forces nih.gov. The nitro groups can coordinate with metal cations on the clay surface, contributing to the adsorption process nih.gov. Desorption processes will determine the potential for the compound to be remobilized into the aqueous phase and become available for transport or degradation.

Mobility and Distribution in Aqueous and Terrestrial Systems

The mobility of this compound in aquatic and terrestrial systems is a function of its intrinsic properties and its interactions with the surrounding environment, as described in the preceding sections.

In aqueous systems, its distribution will be governed by its water solubility and its tendency to partition to suspended solids and sediments. Given that it is a polar molecule, it is expected to have a degree of water solubility. However, its adsorption to particulate matter will reduce its concentration in the water column and facilitate its deposition in sediments.

In terrestrial systems, the mobility of this compound through the soil profile is primarily controlled by its adsorption to soil components. Compounds with low adsorption coefficients are more likely to leach through the soil and potentially contaminate groundwater. The mobility of dinitrophenols has been shown to be higher in soils with low organic carbon content youtube.com. Therefore, in sandy soils with low organic matter, this compound could exhibit significant mobility. Conversely, in soils rich in organic matter or certain types of clay, its mobility would be restricted due to stronger adsorption. The potential for groundwater contamination is therefore site-specific and dependent on the soil characteristics and hydrogeological conditions.

Advanced Analytical Methodologies for Detection and Quantification of 3,5 Dinitro 4 Aminophenol in Environmental and Chemical Samples

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 3,5-Dinitro-4-aminophenol from intricate sample mixtures. Different chromatographic methods, each with its unique advantages, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of nitroaromatic compounds, including this compound. epa.govmtc-usa.com The versatility of HPLC is enhanced by coupling it with various detectors that provide different levels of selectivity and sensitivity.

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detectors: UV-Vis detectors are commonly used for the detection of nitroaromatic compounds due to their chromophoric nature. chromatographyonline.comjasco-global.com These detectors measure the absorbance of light at specific wavelengths. jasco-global.com For instance, a UV detector set at 254 nm is often employed for the analysis of such compounds. mtc-usa.comwaters.com A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting compounds, which aids in their identification and purity assessment. chromatographyonline.comresearchgate.net The ability to measure at multiple wavelengths simultaneously can help in resolving co-eluting peaks and confirming the identity of the analyte. researchgate.netnih.gov

Mass Spectrometry (MS) Detectors: Coupling HPLC with a Mass Spectrometry (MS) detector provides a powerful tool for the unambiguous identification and quantification of this compound. researchgate.netnih.gov LC-MS/MS, in particular, offers high selectivity and sensitivity by utilizing specific precursor-to-product ion transitions. researchgate.netresearchgate.net This technique is especially valuable for analyzing complex samples where co-elution might be an issue with less selective detectors. researchgate.net The use of MS-compatible mobile phases, such as those containing ammonium (B1175870) formate, is crucial for successful analysis. sielc.com

Table 1: HPLC Methods for the Analysis of Related Aminophenol and Nitroaromatic Compounds

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of aminophenols, derivatization is often required prior to GC analysis. sigmaaldrich.comthermofisher.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. sigmaaldrich.com A common strategy is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. thermofisher.comnih.gov Reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.comnih.gov The resulting derivatives are more volatile and produce characteristic mass spectra, aiding in their identification by a mass spectrometer (GC-MS). sigmaaldrich.comnih.gov While direct injection methods for some aminophenols have been reported, derivatization generally improves chromatographic performance and sensitivity. irjet.net

Table 2: GC Derivatization Strategies for Related Compounds

Analyte ClassDerivatization ReagentPurposeReference
Amino AcidsN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility and stability for GC analysis. thermofisher.com
Nitroaromatic CompoundsN,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA)Enables GC-MS analysis of polar nitroaromatic compounds. nih.gov
Fatty Acids(Trimethylsilyl)diazomethane (TMSD)Methylation for GC analysis of plant lipids. nih.gov
Amino AcidsN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Produces stable derivatives for GC-MS analysis. sigmaaldrich.com

Ion Chromatography (IC) is a specialized form of liquid chromatography primarily used for the separation and determination of ionic species. carleton.edu While not the most common technique for this compound itself, it can be a powerful tool for the analysis of nitroaromatic compounds and their degradation byproducts, particularly when they exist as ions or can be ionized. chrom-china.commetrohm.com

A notable application is the simultaneous determination of nitroaromatic compounds and inorganic anions in environmental samples. chrom-china.com This can be achieved using a coupled HPLC-IC system, which allows for the comprehensive analysis of both organic pollutants and inorganic species that may influence their degradation. chrom-china.com IC systems typically use a resin-based stationary phase and an aqueous eluent to separate ions based on their charge and size, followed by detection, often by conductivity. carleton.edu

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds like this compound. nih.gov These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current.

Cyclic Voltammetry (CV): Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of a compound. researchgate.netresearchgate.net It provides information on the oxidation and reduction potentials of the analyte and the reversibility of the electrochemical process. uaic.ro For 4-aminophenol (B1666318), a related compound, CV studies have been conducted to understand its electrode behavior at various modified electrodes. researchgate.net

Differential Pulse Voltammetry (DPV): Differential Pulse Voltammetry is a more sensitive technique than CV and is well-suited for quantitative analysis. pineresearch.comopenaccesspub.org DPV offers improved resolution and lower detection limits by minimizing the background charging current. pineresearch.comrsc.org This technique has been successfully applied for the determination of various nitrophenols. researchgate.net The peak height in a DPV experiment is directly proportional to the concentration of the analyte, allowing for its quantification. uaic.ro

Table 3: Voltammetric Analysis of Related Phenolic Compounds

AnalyteTechniqueElectrodeKey Findings
4-AminophenolCyclic VoltammetryCTAB Modified Carbon Paste ElectrodeThe electrode process was found to be adsorption-controlled. researchgate.net
2-Nitrophenol, 2,4-Dinitrophenol (B41442), 2,4,6-TrinitrophenolDifferential Pulse VoltammetryPorous Silver Working ElectrodeSuccessful determination of micromolar concentrations in aqueous media. researchgate.net
p-Aminophenol and ParacetamolCyclic Voltammetry, Differential Pulse VoltammetryActivated Glassy Carbon ElectrodeSimultaneous determination with good sensitivity and low detection limits. uaic.ro
4-AminophenolVoltammetryInterdigitated Array MicroelectrodesEnabled small-volume detection with signal amplification due to redox cycling. nih.gov

Amperometric detection involves applying a constant potential to the working electrode and measuring the current as a function of time. This technique is often used as a detection method in flow systems, such as HPLC. Amperometric detection can offer high sensitivity and selectivity for electroactive compounds. The detection of 4-aminophenol, a product of an enzymatic reaction, has been used in electrochemical enzyme immunoassays, demonstrating the sensitivity of amperometric methods. nih.gov

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are often utilized for the quantitative analysis of aminophenol derivatives due to their simplicity and cost-effectiveness. These methods typically rely on the formation of a colored product through a chemical reaction, where the intensity of the color is proportional to the concentration of the analyte.

One common approach involves diazotization and coupling reactions. For instance, a method developed for mefenamic acid utilizes diazotized 4-amino-3,5-dinitrobenzoic acid as a chromogenic derivatizing reagent. scispace.comajol.info This type of reaction, where an aromatic amine is converted to a diazonium salt and then coupled with a phenol (B47542) or another aromatic amine to form a highly colored azo dye, could be adapted for the determination of this compound. The resulting azo adduct would likely exhibit a significant bathochromic shift (a shift to a longer wavelength of maximum absorbance), enabling its quantification. scispace.comajol.info

Another strategy is based on the reaction of p-aminophenol with sodium sulphide in the presence of an oxidizing agent like Ce(IV) or Fe(III) to produce a methylene (B1212753) blue-like dye. nih.gov The color develops rapidly and remains stable, allowing for reliable spectrophotometric measurement. nih.gov Similarly, methods have been developed for the simultaneous determination of phenol, 2-aminophenol, and 4-aminophenol in water samples using derivative UV spectrophotometry, which helps to resolve overlapping spectra of the components in a mixture. nih.gov

The 4-aminophenol (4-AP) colorimetric test, which produces distinct chromophores with different cannabinoids, demonstrates the principle of using a reagent to generate a colored product for identification and quantification. nih.gov The reaction of 4-aminophenol with an analyte in an alkaline medium, often in the presence of an oxidizing agent, can lead to the formation of colored indophenol (B113434) dyes. A similar principle is employed for the determination of paracetamol and p-aminophenol where dissolved oxygen acts as the oxidant to form a benzoquinoneimine that reacts with tiron (B1681039) to produce a green indophenol dye. researchgate.net The stabilization of the resulting dye can sometimes be enhanced by the addition of a metal ion, such as copper(II). researchgate.net

The reaction of phenols with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline solution in the presence of an oxidizing agent like potassium ferricyanide (B76249) is a well-established method for the determination of total phenols in water. impactfactor.org This reaction forms a colored p-quinoid compound that can be measured spectrophotometrically. impactfactor.org Reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) and Folin-Ciocalteu reagent are also used in colorimetric analysis for the determination of various compounds, including those with phenolic or amine functional groups. ajptr.com Additionally, 2,4,6-trinitrobenzene 1-sulfonic acid has been used for the spectrophotometric determination of amines, amino acids, and peptides. semanticscholar.org

A novel colorimetric method for the detection of p-aminophenol in environmental water and urine samples is based on the anisotropic growth of silver nanoshells on gold nanorods. nih.gov The presence of p-aminophenol reduces silver ions to silver atoms, which then deposit on the gold nanorods, causing a blue-shift in the longitudinal surface plasmon resonance band and a distinct color change. nih.gov This method offers high sensitivity and the potential for on-site analysis. nih.gov

Table 1: Spectrophotometric and Colorimetric Methods for Aminophenol Analysis

Method PrincipleReagent(s)Analyte(s)Wavelength (nm)Key Findings
Diazotization and CouplingDiazotized 4-amino-3,5-dinitrobenzoic acidMefenamic Acid490Fast reaction, forms a 1:1 azo dye. scispace.comajol.info
Dye FormationSodium sulphide, Ce(IV) or Fe(III)p-AminophenolNot specifiedColor develops in 10 min and is stable for at least 3 hours. nih.gov
Indophenol Dye FormationTiron, Dissolved Oxygen, Copper(II)Paracetamol, p-Aminophenol601Molar absorptivity of 1.1 x 10⁴ L/(mol·cm). researchgate.net
Oxidative Coupling4-aminoantipyrine, Potassium ferricyanidePhenols500Used for determination of total phenols in river water. impactfactor.org
Nanoparticle-Based SensingGold nanorods, Silver ionsp-AminophenolNot specifiedVisual detection at 10 µmol L⁻¹. nih.gov

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Transformation Product Identification (environmental only)

For the trace analysis of this compound and its transformation products in environmental samples, coupled chromatographic and mass spectrometric techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods offer high sensitivity, selectivity, and the ability to identify unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a powerful tool for the analysis of a wide range of environmental contaminants, including pharmaceuticals and pesticides, due to its high selectivity and sensitivity. nih.gov It is particularly well-suited for the analysis of polar and thermally labile compounds that are not easily analyzed by GC-MS. nih.gov In a typical LC-MS/MS setup, the sample is first separated by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column. nih.govca.gov The separated components then enter the mass spectrometer, where they are ionized, commonly using an electrospray ionization (ESI) source. nih.gov The tandem mass spectrometer (e.g., a triple quadrupole) allows for the selection of a specific precursor ion, its fragmentation, and the monitoring of specific product ions, a process known as multiple reaction monitoring (MRM). nih.govresearchgate.net This highly specific detection mode significantly reduces matrix interference and allows for low detection limits, often in the ng/mL range. nih.govlcms.cz

LC-MS/MS has been successfully applied to the analysis of 2,4-dinitrophenol (DNP) and its metabolites, including 2-amino-4-nitrophenol (B125904), in biological samples. researchgate.net This demonstrates the capability of the technique to identify and quantify both the parent compound and its transformation products. The identification of conjugated metabolites, such as glucuronides and sulfates, is also possible with LC-MS/MS. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. It is often used for the determination of phenols and their derivatives. impactfactor.org For non-volatile or thermally labile compounds, a derivatization step is often required to make them amenable to GC analysis. researchgate.net However, direct injection methods have also been developed for some compounds, minimizing sample preparation. irjet.net GC-MS provides excellent separation efficiency and the mass spectra obtained can be used for compound identification by comparison with spectral libraries. researchgate.netirjet.net GC-MS has been used for the determination of 4-aminophenol as an impurity in pharmaceutical formulations. irjet.net

The combination of these techniques provides a comprehensive approach to understanding the fate and transformation of this compound in the environment. LC-MS/MS is ideal for the parent compound and its polar metabolites, while GC-MS can be used for the analysis of more volatile transformation products.

Table 2: Coupled Techniques for the Analysis of Related Compounds in Environmental and Biological Samples

TechniqueAnalyte(s)MatrixKey Findings
LC-MS/MSPowdered medicinal drugsEnvironmental surfacesLimits of detection of 0.1-8.4 ng/mL. nih.gov
LC-MS/MS2,4-Dinitrophenol and metabolitesBiological fluidsAllowed for the determination of DNP and its known metabolites. researchgate.net
GC-MS4-AminophenolPharmaceutical tabletsDirect, rapid, and selective method requiring minimal sample preparation. irjet.net
GC-MSPhenolic compoundsRiver waterQuantification of various phenolic compounds in the ng/L range. impactfactor.org

Sample Preparation and Extraction Strategies for Complex Matrices

The analysis of this compound in complex environmental matrices such as soil and water requires effective sample preparation and extraction to remove interfering substances and concentrate the analyte to a detectable level. lcms.cz The choice of extraction method depends on the properties of the analyte and the matrix.

For water samples , common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. However, polar substances may be lost during this process. lcms.cz SPE is a more modern and often more efficient technique. lcms.cz In SPE, the water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. Automated SPE systems are available for high-throughput analysis. ca.gov The selection of the appropriate sorbent is crucial for achieving high recovery of the target compound. lcms.cz For the analysis of pesticides in wastewater, samples are often extracted using SPE before analysis by LC-MS/MS or GC-MS. ca.gov

For soil samples , the extraction process is typically more rigorous. The soil samples are first dried, often in a forced-air oven, and then pulverized to increase the surface area for extraction. tamu.edu The extraction is then performed using a suitable solvent. For the extraction of nitrate-nitrogen from soils, a 1 N KCl solution is used. tamu.edu For the extraction of boron, a hot-water extraction method is employed. tamu.edu The choice of solvent and extraction conditions (e.g., temperature, time) must be optimized to ensure efficient recovery of this compound. Following extraction, the extract may require further cleanup and concentration before instrumental analysis.

In a study on the analysis of pesticide residues in various crops, a method involving extraction with methanol-water followed by partitioning into dichloromethane (B109758) was used. researchgate.net This demonstrates a multi-step approach that can be adapted for different matrix types.

Table 3: Sample Preparation and Extraction Techniques

TechniqueMatrixTarget AnalytesKey Steps
Solid-Phase Extraction (SPE)WastewaterPesticidesAutomated extraction followed by analysis. ca.gov
Liquid-Liquid ExtractionWaterGeneral contaminantsCan result in the loss of polar substances. lcms.cz
Solvent ExtractionSoilNitrate-nitrogenExtraction with 1 N KCl solution. tamu.edu
Hot-Water ExtractionSoilBoronMicrowave-assisted extraction with hot water. tamu.edu
Solvent Extraction and PartitioningCropsPesticidesExtraction with methanol-water and partition into dichloromethane. researchgate.net

Future Research Directions and Emerging Paradigms for 3,5 Dinitro 4 Aminophenol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Traditional synthetic routes to nitroaromatic compounds often rely on harsh reaction conditions and generate significant waste. Future research will likely focus on the development of novel, sustainable, and efficient synthetic methodologies for 3,5-Dinitro-4-aminophenol.

One promising avenue is the exploration of biocatalytic synthesis . The use of enzymes, such as nitroreductases, could offer a green alternative to conventional chemical reductions. researchgate.net These enzymes have shown potential in the reduction of nitroaromatic compounds to their corresponding amines under mild conditions. researchgate.net Research in this area could focus on identifying or engineering enzymes with high selectivity and activity for the synthesis of this compound.

Electrochemical synthesis represents another sustainable approach. The electrochemical reduction of nitroaromatics to aminophenols has been demonstrated, offering a high degree of control over the reaction and minimizing the use of hazardous reagents. Future studies could investigate the electrochemical synthesis of this compound, optimizing parameters such as electrode material, current density, and electrolyte composition to maximize yield and selectivity.

Furthermore, the principles of green chemistry will be central to the development of new synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the design of processes that maximize atom economy and minimize waste generation. cerist.dztheses-algerie.comresearchgate.net The application of green chemistry principles to the synthesis of this compound could lead to more environmentally friendly and economically viable production methods.

Synthetic Methodology Potential Advantages Key Research Areas
Biocatalytic SynthesisMild reaction conditions, high selectivity, reduced environmental impact.Enzyme discovery and engineering, optimization of reaction conditions.
Electrochemical SynthesisHigh controllability, reduced reagent use, potential for automation.Electrode material development, optimization of electrochemical parameters.
Green Chemistry ApproachesMinimized waste, use of renewable resources, improved safety.Development of green solvents and catalysts, process optimization for atom economy.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is crucial for process optimization and quality control. Future research should focus on the application of advanced spectroscopic and imaging techniques for the real-time monitoring of the synthesis and potential environmental degradation of this compound.

Process Analytical Technology (PAT) , a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes, will be instrumental in this regard. cambridge.orgosti.govnih.gov The integration of in-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy , can provide real-time information on the concentration of reactants, intermediates, and products during the synthesis of this compound. cerist.dz

Hyperspectral imaging (HSI) is an emerging technique that combines spectroscopy and imaging to provide both spatial and spectral information about a sample. researchgate.net HSI could be employed for the in-line monitoring of crystallization processes, providing valuable data on crystal form, size, and distribution. researchgate.net For environmental studies, advanced spectroscopic techniques can be used to monitor the degradation of this compound in real-time. For instance, UV-Vis spectroscopy can be utilized to track the disappearance of the parent compound and the appearance of degradation products in aqueous solutions.

Technique Application in this compound Research Information Provided
Process Analytical Technology (PAT)Real-time monitoring and control of synthesis.Critical process parameters and quality attributes. cambridge.orgosti.gov
FTIR and Raman SpectroscopyIn-situ reaction monitoring.Molecular structure, functional groups, and concentration of species. cerist.dz
Hyperspectral Imaging (HSI)Monitoring of crystallization and spatial distribution.Crystal morphology, polymorphism, and chemical composition mapping. researchgate.net
UV-Vis SpectroscopyMonitoring of environmental degradation.Concentration changes of the compound and its degradation products.

Development of Next-Generation Computational Models for Predictive Chemistry

Computational modeling is a powerful tool for predicting the properties, reactivity, and behavior of chemical compounds, thereby guiding experimental research and reducing the need for extensive laboratory work. Future research should focus on the development of next-generation computational models specifically tailored for this compound.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of this compound and its derivatives. researchgate.netcambridge.orgosti.gov By correlating the structural features of these compounds with their biological effects, QSAR models can aid in the design of new molecules with desired properties and reduced toxicity. researchgate.netcambridge.org

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can be used to predict reaction mechanisms, transition states, and reaction energies, which is invaluable for the design of new synthetic routes.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or at the interface of materials. MD simulations can provide information on the conformation, solvation, and interactions of the molecule, which is crucial for understanding its behavior in biological systems and its incorporation into materials.

Computational Model Predicted Properties Potential Applications
QSARToxicity, mutagenicity, biological activity.Virtual screening, design of safer chemicals. researchgate.netcambridge.orgosti.gov
Quantum Chemical CalculationsElectronic structure, reactivity, spectroscopic properties.Elucidation of reaction mechanisms, prediction of spectral data.
Molecular Dynamics SimulationsConformational dynamics, solvation, intermolecular interactions.Understanding behavior in biological systems and materials.

Integration of this compound into Multifunctional Materials Systems

The unique combination of functional groups in this compound, including nitro, amino, and hydroxyl groups, makes it an interesting building block for the development of multifunctional materials.

The presence of the amino group suggests that this compound could be used as a monomer for the synthesis of conductive polymers . The polymerization of aminophenols can lead to the formation of polyanilines and their derivatives, which are known for their electrical conductivity. cerist.dztheses-algerie.comcambridge.org Future research could explore the polymerization of this compound and the characterization of the resulting polymer's electrical and optical properties.

The electron-withdrawing nature of the nitro groups makes the aromatic ring of this compound electron-deficient, which could be exploited in the design of sensors . Nitroaromatic compounds are known to interact with electron-rich species, and this interaction can be used as a basis for sensing applications. researchgate.net Research in this area could focus on the development of sensors based on this compound for the detection of various analytes.

Furthermore, the ability of the functional groups in this compound to participate in hydrogen bonding and other non-covalent interactions could be utilized in the design of supramolecular materials and metal-organic frameworks (MOFs) with tailored properties.

Material System Potential Functionality Key Research Areas
Conductive PolymersElectrical conductivity, electrochromism.Polymerization studies, characterization of polymer properties. cerist.dztheses-algerie.comcambridge.org
Chemical SensorsDetection of electron-rich analytes.Development of sensor platforms, investigation of sensing mechanisms. researchgate.net
Supramolecular Materials/MOFsPorosity, catalysis, guest recognition.Design and synthesis of novel supramolecular assemblies and MOFs.

Comprehensive Studies on Environmental Persistence and Remediation Technologies

Given the widespread use of nitroaromatic compounds, understanding their environmental fate and developing effective remediation technologies is of paramount importance. nih.gov Future research should undertake comprehensive studies on the environmental persistence of this compound and explore various remediation strategies.

Studies on the biodegradation of this compound are crucial to determine its persistence in soil and water. researchgate.netcambridge.orgosti.gov Research should focus on identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. This knowledge can then be used to develop bioremediation strategies for contaminated sites. researchgate.netcambridge.org

Advanced oxidation processes (AOPs) , such as photocatalysis and Fenton-like reactions, are promising technologies for the degradation of recalcitrant organic pollutants. nih.gov Future studies could investigate the efficacy of various AOPs for the degradation of this compound, optimizing reaction conditions and identifying degradation products.

Adsorption onto activated carbon or other sorbent materials is a common method for removing organic pollutants from water. cerist.dzresearchgate.netjournalcsij.com Research should be conducted to evaluate the adsorption capacity of different adsorbents for this compound and to understand the adsorption mechanisms.

Remediation Technology Mechanism Key Research Areas
BiodegradationMicrobial metabolism.Isolation of degrading microorganisms, elucidation of metabolic pathways. researchgate.netcambridge.orgnih.gov
Advanced Oxidation ProcessesGeneration of highly reactive radicals.Optimization of AOPs, identification of degradation products. nih.gov
AdsorptionSurface binding to a solid material.Development of high-capacity adsorbents, understanding adsorption kinetics and isotherms. cerist.dzresearchgate.netjournalcsij.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 3,5-Dinitro-4-aminophenol to enhance yield and purity?

  • Methodological Answer : Synthesis optimization can involve stepwise nitration and amination under controlled conditions. For example, introducing nitro groups via mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) minimizes side reactions. Subsequent reduction of nitro groups to amines using catalytic hydrogenation (e.g., Pd/C in ethanol) requires careful monitoring to avoid over-reduction. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Analytical standards for related nitroaromatics (e.g., 4-amino-3-methylphenol) can guide HPLC or GC-MS validation .

Q. How can X-ray crystallography and SHELX software be applied to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for determining bond lengths, angles, and nitro/amine group orientations. SHELXL refines structural models by minimizing residuals between observed and calculated diffraction data. For accurate results:

  • Use high-resolution data (resolution ≤ 1.0 Å).
  • Validate hydrogen bonding networks with SHELXH (hydrogen placement tool).
  • Cross-check torsion angles with density functional theory (DFT) calculations to resolve ambiguities in nitro group geometry .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for quantification. Calibrate using certified reference materials (e.g., 4-aminophenol derivatives). For trace analysis, employ solid-phase extraction (SPE) with C18 cartridges and confirm results via LC-MS/MS in multiple reaction monitoring (MRM) mode. Environmental standards for nitroaromatics (e.g., 2,4-dinitrophenol) provide validation frameworks .

Q. What protocols are used to assess the acute toxicity of this compound in biological systems?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity in rodent models. Administer graded doses (10–100 mg/kg) and monitor mortality, body weight, and organ histopathology over 14 days. Parallel in vitro assays (e.g., mitochondrial uncoupling in HepG2 cells) can correlate toxicity mechanisms with structural analogs like 2,4-dinitrophenol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electron-deficient regions. Compare gas-phase acidities (ΔGacid) with NIST thermochemical data for nitro-substituted phenols to predict substituent effects. Solvent interactions (e.g., DMSO) can be modeled using polarizable continuum models (PCM) to refine reaction pathways .

Q. How do researchers resolve contradictions between in vitro and in vivo toxicity data for nitroaromatic compounds like this compound?

  • Methodological Answer : Discrepancies often arise from metabolic differences. Conduct interspecies comparisons using liver microsomes (e.g., rat vs. human S9 fractions) to identify species-specific cytochrome P450 activation pathways. Pair these with pharmacokinetic modeling (e.g., PBPK) to extrapolate in vitro IC50 values to in vivo NOAELs .

Q. What strategies are effective in interpreting conflicting spectral data (e.g., NMR vs. IR) for nitro-amine derivatives?

  • Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by nitro group deshielding. Compare experimental IR stretches (e.g., NO2 asymmetric ~1520 cm⁻¹) with computational vibrational spectra (Gaussian 16, harmonic approximation). Cross-validate with X-ray crystallography to confirm tautomeric forms .

Q. How can this compound serve as a precursor for designing enzyme inhibitors or fluorinated probes?

  • Methodological Answer : Functionalize the amine group via reductive alkylation or acylation to create targeted derivatives. For fluorinated analogs, replace hydroxyl groups with fluorine using Balz-Schiemann reactions. Test inhibitory activity via enzyme kinetics (e.g., Michaelis-Menten plots for tyrosinase) and validate binding modes with molecular docking (AutoDock Vina) .

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